Fmoc-D-Trp-OH
Overview
Description
Fmoc-D-Trp-OH is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The compound also contains an indole ring, which is a structural motif found in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Trp-OH typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with an indole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are carried out in controlled environments to ensure product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Trp-OH undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amino acid derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
Fmoc-D-Trp-OH has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis due to the presence of the Fmoc protecting group.
Biology: Studied for its potential role in biological processes involving indole derivatives.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of peptide-based drugs.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Fmoc-D-Trp-OH involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, influencing biological processes. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted reactions at the amino group.
Comparison with Similar Compounds
Similar Compounds
2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-phenylpropanoic acid: Contains a phenyl group instead of an indole ring.
2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyphenyl group.
Uniqueness
Fmoc-D-Trp-OH is unique due to the presence of both the Fmoc protecting group and the indole ring. This combination makes it particularly useful in peptide synthesis and biological research, as it can be selectively deprotected and modified.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHMWKZOLAAOTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875541 | |
Record name | FMOC-TRYPTOPHAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30875541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144701-22-4, 35737-15-6 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144701-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035737156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003170845 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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